CYP3A4 Inhibition Profile: Delavirdine vs. Nevirapine and Efavirenz
Delavirdine functions as a potent inhibitor of cytochrome P450 3A4 (CYP3A4), whereas nevirapine is a moderate CYP3A4 inducer that lowers plasma concentrations of CYP3A4 substrates. Unlike both nevirapine and efavirenz, delavirdine's CYP3A4 inhibition can be exploited for pharmacokinetic boosting, as demonstrated by its ability to improve the pharmacokinetics of co-administered drugs such as indinavir [1]. Delavirdine maximally inhibits 70% to 75% of predose erythromycin breath test values with an IC50 of approximately 0.9 μmol/L, confirming its potent and reversible hepatic CYP3A inhibition [2].
| Evidence Dimension | CYP3A4 metabolic modulation |
|---|---|
| Target Compound Data | Potent CYP3A4 inhibitor; 70-75% maximal inhibition of ERMBT; IC50 = 0.9 μmol/L |
| Comparator Or Baseline | Nevirapine: CYP3A4 inducer; Efavirenz: CYP3A4 inducer/mixed effects |
| Quantified Difference | Directionally opposite metabolic effect (inhibition vs. induction) |
| Conditions | Human liver microsomes; erythromycin breath test (ERMBT) |
Why This Matters
This directional difference in CYP3A4 modulation fundamentally alters drug-drug interaction risk profiles and potential pharmacokinetic boosting applications, making delavirdine functionally non-substitutable with other first-generation NNRTIs.
- [1] Drake SM. NNRTIs—a new class of drugs for HIV. Journal of Antimicrobial Chemotherapy. 2000;45(4):417-420. View Source
- [2] Steady-state pharmacokinetics of delavirdine in HIV-positive patients: Effect on erythromycin breath test. Clinical Pharmacology & Therapeutics. 1999. View Source
